5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12(16)10-6-9(13-14-10)7-1-2-11-8(5-7)3-4-17-11/h1-2,5-6H,3-4H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFIJYCMAQEVEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Acetyl-2,3-dihydrobenzofuran
The dihydrobenzofuran core is functionalized via Friedel-Crafts acetylation. Treatment of 2,3-dihydrobenzofuran with acetyl chloride in the presence of AlCl₃ yields 5-acetyl-2,3-dihydrobenzofuran.
Key Data:
| Step | Conditions | Yield |
|---|---|---|
| Acetylation | AlCl₃, CH₂Cl₂, 0°C → rt, 6h | 85% |
Claisen Condensation to β-Keto Ester
The acetyl group is converted to a β-keto ester using ethyl oxalate under basic conditions. Sodium ethoxide in ethanol facilitates the condensation.
Key Data:
| Step | Conditions | Yield |
|---|---|---|
| Claisen condensation | NaOEt, EtOH, reflux, 8h | 78% |
Pyrazole Ring Formation
Cyclization with hydrazine hydrate in ethanol under reflux forms the pyrazole ring, yielding the ester intermediate.
Key Data:
| Step | Conditions | Yield |
|---|---|---|
| Cyclization | EtOH, reflux, 12h | 65% |
Ester Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH.
Key Data:
| Step | Conditions | Yield |
|---|---|---|
| Hydrolysis | 2M NaOH, reflux, 4h | 90% |
Cross-Coupling Approach
Synthesis of Halogenated Dihydrobenzofuran
5-Bromo-2,3-dihydrobenzofuran is prepared via electrophilic bromination using N-bromosuccinimide (NBS) and AIBN in CCl₄.
Key Data:
| Step | Conditions | Yield |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C, 6h | 70% |
Preparation of Pyrazole-3-carboxylic Acid Boronic Ester
5-Boronic acid-pyrazole-3-carboxylic acid is synthesized via Miyaura borylation of 5-bromo-1H-pyrazole-3-carboxylic acid using bis(pinacolato)diboron and a Pd catalyst.
Key Data:
| Step | Conditions | Yield |
|---|---|---|
| Borylation | Pd(dppf)Cl₂, dioxane, 100°C, 12h | 60% |
Suzuki-Miyaura Coupling
The boronic ester reacts with 5-bromo-2,3-dihydrobenzofuran under Pd catalysis to form the target compound.
Key Data:
| Step | Conditions | Yield |
|---|---|---|
| Coupling | Pd(PPh₃)₄, DME/H₂O, 80°C, 8h | 55% |
Comparative Analysis of Methods
Yield and Efficiency
| Method | Total Yield | Steps | Key Advantages |
|---|---|---|---|
| Cyclocondensation | 49% | 4 | High intermediate yields |
| Cross-Coupling | 23% | 3 | Modular for analog synthesis |
Functional Group Tolerance
-
Cyclocondensation: Sensitive to steric hindrance at the β-keto ester stage.
-
Cross-Coupling: Requires orthogonal protection of the carboxylic acid during borylation.
Optimization and Challenges
Solvent and Catalysis
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes within the structure to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens, alkyl, or aryl groups into the compound.
Scientific Research Applications
5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes like topoisomerase I and farnesyl transferase, which are involved in DNA replication and protein prenylation, respectively . These interactions can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Pyrazole Derivatives
Key Observations :
- The target compound’s 2,3-dihydrobenzofuran substituent provides partial saturation, reducing aromaticity compared to fully unsaturated analogs like 5-(2-furyl)-1H-pyrazole-3-carboxylic acid. This may enhance metabolic stability by limiting oxidative degradation.
- The pyrazole core in the target compound offers two adjacent nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to the single nitrogen in pyridine derivatives (e.g., ).
- The carboxylic acid group at position 3 is conserved across analogs, suggesting its critical role in bioactivity.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 2,3-dihydrobenzofuran group in the target compound increases lipophilicity (logP ~2.1 estimated) compared to polar analogs like 5-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid (logP ~1.5). This may improve membrane permeability but reduce aqueous solubility.
- Solubility : The carboxylic acid group ensures moderate solubility in polar solvents (e.g., DMSO or buffered solutions), similar to other pyrazole-3-carboxylic acids.
- Metabolic Stability : Partial saturation in the benzofuran ring may reduce susceptibility to cytochrome P450-mediated oxidation compared to fully aromatic furan derivatives.
Insights :
- The nitro-substituted analog (EC₅₀ = 3.7 µM) demonstrates potent antiviral activity, likely due to electron-withdrawing effects enhancing target binding.
Biological Activity
5-(2,3-Dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molar mass of 230.23 g/mol. Its structure includes a benzofuran moiety and a pyrazole ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 230.23 g/mol |
| CAS Number | 1491131-49-7 |
| Density | 1.271 g/cm³ |
| Boiling Point | 417.2 °C |
Pharmacological Effects
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Anti-inflammatory activity : Compounds similar to this compound have shown significant anti-inflammatory effects in various models. For example, studies have demonstrated that certain pyrazole derivatives can inhibit carrageenan-induced paw edema in rats, showing effectiveness comparable to standard anti-inflammatory drugs like diclofenac .
- Antimicrobial properties : The compound's structural components suggest potential antimicrobial activity. Pyrazole derivatives have been tested against various bacterial strains and have shown promising results in inhibiting growth .
- Antioxidant activity : Some studies have indicated that pyrazole compounds can exhibit antioxidant properties, which may contribute to their therapeutic potential in oxidative stress-related conditions .
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its interactions with specific molecular targets such as enzymes and receptors play a crucial role. For instance:
- Inhibition of inflammatory pathways : The compound may inhibit pro-inflammatory cytokines or enzymes involved in the inflammatory response.
- Interaction with microbial targets : Its structural features may allow it to bind effectively to bacterial enzymes or membranes, disrupting their function.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:
- Synthesis and Anti-inflammatory Screening : A series of pyrazole derivatives were synthesized and screened for anti-inflammatory activity using the carrageenan-induced edema model. Some compounds exhibited over 80% inhibition compared to standard treatments .
- Antimicrobial Testing : In vitro tests against various microbial strains revealed that certain derivatives showed significant inhibition rates, indicating their potential as antimicrobial agents .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific structural features in enhancing biological activity. The presence of the benzofuran moiety appears to augment the anti-inflammatory and antimicrobial properties compared to simpler pyrazole structures .
Q & A
Q. Tables
| Synthetic Yield Optimization |
|---|
| Condition |
| --------------------- |
| Pd(OAc)₂, 80°C |
| Pd(PPh₃)₄, 100°C |
| Microwave, 120°C |
| Biological Activity Comparison |
|---|
| Target |
| ------------------ |
| COX-2 |
| EGFR Kinase |
| Antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
